molecular formula C7H14ClNO3 B14034009 Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride

Cat. No.: B14034009
M. Wt: 195.64 g/mol
InChI Key: FLSYDCAABPWONO-GEMLJDPKSA-N
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Description

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxyl group and a methyl ester group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyl and ester functionalities. One common method involves the use of (2S,4S)-4-hydroxypyrrolidine as a starting material, which is then reacted with methyl chloroacetate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is unique due to its specific combination of hydroxyl and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 850849-79-5, is characterized by its molecular formula C7H14ClNO3C_7H_{14}ClNO_3 and a molecular weight of approximately 195.64 g/mol. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features that influence its interaction with biological targets. The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly in modulating the activity of acetylcholine and other neurotransmitters.

Pharmacological Properties

  • Neuroprotective Effects : Research indicates that compounds similar to methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate exhibit neuroprotective properties. For instance, studies have shown that derivatives can protect neuronal cells from apoptosis induced by oxidative stress .
  • Antinociceptive Activity : Some studies have reported that pyrrolidine derivatives can exhibit antinociceptive effects, suggesting potential applications in pain management .
  • Cognitive Enhancement : There is emerging evidence that compounds with a pyrrolidine structure may enhance cognitive functions by modulating cholinergic pathways . This could be particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Neuroprotection in Models of Alzheimer's Disease : A study demonstrated that a related compound showed significant neuroprotective effects in cellular models of Alzheimer's disease. The compound was able to reduce amyloid-beta toxicity and improve cell viability .
  • Pain Management Trials : Clinical trials involving similar pyrrolidine derivatives highlighted their potential in reducing pain responses in animal models, indicating a pathway for developing new analgesic medications .
  • Cognitive Function Studies : Research has shown that administration of pyrrolidine derivatives improved memory retention in rodent models, suggesting a role in enhancing learning and memory processes .

Data Table

The following table summarizes key properties and findings related to this compound:

Property/StudyDescription/Findings
CAS Number 850849-79-5
Molecular Formula C7H14ClNO3C_7H_{14}ClNO_3
Molecular Weight 195.64 g/mol
Neuroprotective Effects Reduces oxidative stress-induced apoptosis
Antinociceptive Activity Significant reduction in pain response in animal models
Cognitive Enhancement Improves memory retention in rodent studies

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-[(2S,4S)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

FLSYDCAABPWONO-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@@H](CN1)O.Cl

Canonical SMILES

COC(=O)CC1CC(CN1)O.Cl

Origin of Product

United States

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